![molecular formula C20H15N3O B2724783 N-(3-methylphenyl)phenazine-1-carboxamide CAS No. 3225-20-5](/img/structure/B2724783.png)
N-(3-methylphenyl)phenazine-1-carboxamide
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Overview
Description
Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It has been used in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .Molecular Structure Analysis
The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .Physical And Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .Scientific Research Applications
Fungicidal Applications
N-(3-methylphenyl)phenazine-1-carboxamide has been found to have fungicidal properties. It has been used in studies to inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . The compound affects the microscopic morphology of R. solani, causing hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .
Molecular Mechanism Studies
This compound has been used to explore molecular mechanisms of fungicidal action. Studies have used growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology to study the effects of this compound .
Gene Expression Studies
N-(3-methylphenyl)phenazine-1-carboxamide has been used in gene expression studies. It has been found to affect the expression of genes related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Metabolic Pathway Analysis
This compound has been used in metabolic pathway analysis. Studies have found that it affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Biosynthesis Enhancement
Research has been conducted to enhance the biosynthesis of phenazine-1-carboxamide by engineering Pseudomonas chlororaphis HT66 . This research aims to create a potential cell factory for industrial-scale biosynthesis of phenazine-1-carboxamide and other phenazine derivatives .
Biocontrol Applications
N-(3-methylphenyl)phenazine-1-carboxamide has been used in biocontrol applications. It has been found to have high biocontrol activity, making it a target for isolating and identifying novel bacterial strains .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-methylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-6-4-7-14(12-13)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYKDKDJQOIYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)phenazine-1-carboxamide |
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